Ethylbenzene-2,3,4,5,6-D5

Overview

Description

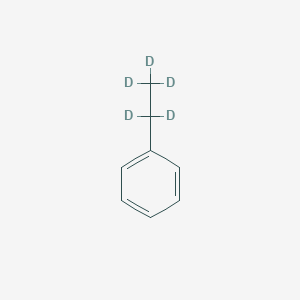

Ethylbenzene-2,3,4,5,6-D5 (C₈H₅D₅) is a deuterated isotopologue of ethylbenzene, where five hydrogen atoms on the benzene ring are replaced with deuterium (D). This compound is primarily utilized as a stable isotopic tracer in analytical chemistry, environmental studies, and reaction mechanism investigations due to its near-identical chemical behavior to non-deuterated ethylbenzene but distinct mass spectral signatures.

Preparation Methods

Conventional H-D Exchange via Batch Reactors

The foundational method for synthesizing deuterated aromatic compounds like Ethylbenzene-D5 involves hydrogen-deuterium (H-D) exchange reactions using heavy water (D₂O) under high-temperature and high-pressure conditions. In this approach, ethylbenzene undergoes isotopic exchange in the presence of a catalyst, typically platinum on alumina (Pt/Al₂O₃), which facilitates the substitution of hydrogen atoms on the aromatic ring with deuterium .

Reaction Mechanism and Conditions

The H-D exchange mechanism proceeds via electrophilic aromatic substitution, where D⁺ ions generated from D₂O interact with the electron-rich benzene ring. The reaction is typically conducted at temperatures between 200–300°C and pressures of 1–5 MPa, with a molar excess of D₂O to ensure complete deuteration . For Ethylbenzene-D5, achieving uniform deuteration across all five positions requires prolonged reaction times (24–72 hours) due to the steric hindrance posed by the ethyl group.

Limitations of Batch Synthesis

Batch reactors face scalability challenges due to vessel size constraints, inefficient heat transfer, and manual separation processes. The deuteration ratio (atom%D) in batch systems rarely exceeds 90% for Ethylbenzene-D5, necessitating multiple reaction cycles or costly purification steps .

Advanced Flow Synthesis with Microwave-Assisted Reactors

Recent innovations in continuous flow synthesis have addressed the inefficiencies of batch methods. A breakthrough developed by Taiyo Nippon Sanso integrates microwave technology with flow reactors to enhance reaction kinetics and deuteration efficiency .

Flow Reactor Design and Operation

The system comprises a glass reaction tube packed with Pt/Al₂O₃ catalyst, peristaltic pumps for D₂O and ethylbenzene feed, and a liquid-liquid separator for post-reaction processing (Figure 1). Microwave irradiation (2.45 GHz) ensures rapid and uniform heating, reducing reaction times to 10–30 minutes while maintaining temperatures of 250–300°C and pressures of 2–3 MPa .

Table 1: Comparative Performance of Batch vs. Flow Synthesis

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 24–72 hours | 10–30 minutes |

| Deuteration Ratio | 85–90% | 94–98% |

| D₂O Consumption | High (5:1 molar ratio) | Low (2:1 molar ratio) |

| Scalability | Limited by vessel size | Continuous production |

Multi-Stage Deuteration for High Isotopic Purity

To achieve Ethylbenzene-2,3,4,5,6-D5 with >99% isotopic purity, a multi-stage flow configuration is employed. Ethylbenzene passes sequentially through two or more reactors, with intermediate separation steps to remove protiated byproducts. This setup increases the deuteration ratio to 99.5% atom%D at a production rate of 1–2 kg/month .

Catalytic Alkylation of Deuterated Benzene

An alternative route involves synthesizing deuterated benzene (Benzene-D₆) followed by ethylation using ethylene or ethanol. This method leverages existing alkylation technologies, such as the Zeolite-catalyzed processes described in refinery dry gas applications .

Deuterated Benzene Preparation

Benzene-D₆ is synthesized via H-D exchange using D₂O under conditions similar to Section 1. The product is then distilled to >99.9% purity before alkylation.

Ethylation via ZSM-5 Zeolite Catalysts

Deuterated benzene reacts with ethylene in a fixed-bed reactor containing ZSM-5 zeolite catalysts at 300–450°C and 0.4–2.0 MPa. The ethylation process achieves >95% conversion efficiency, with Ethylbenzene-D5 selectivity exceeding 99% due to the shape-selective pores of ZSM-5 .

Table 2: Key Parameters for Ethylation of Benzene-D₆

| Parameter | Value |

|---|---|

| Temperature | 300–450°C |

| Pressure | 0.4–2.0 MPa |

| Catalyst | ZSM-5/ZSM-11 zeolite |

| Benzene:Ethylene Ratio | 3:1–15:1 |

| Space Velocity | 0.3–2.0 h⁻¹ |

Challenges and Optimization Strategies

Byproduct Formation in H-D Exchange

Protioethylbenzene (C₆H₅C₂H₅) and partially deuterated species (e.g., C₆D₃H₂C₂H₅) are common byproducts. These are mitigated by optimizing D₂O flow rates and employing scavengers like molecular sieves to absorb residual H₂O .

Catalyst Deactivation

Pt/Al₂O₃ catalysts degrade due to coking, especially in alkylation reactions. Regeneration via calcination at 500°C restores 90% of initial activity .

Chemical Reactions Analysis

Ethylbenzene-2,3,4,5,6-D5 undergoes various chemical reactions, including:

Scientific Research Applications

Pharmacokinetics and Drug Development

Ethylbenzene-2,3,4,5,6-D5 is extensively utilized as a tracer in pharmacokinetic studies. Its stable isotope labeling facilitates the quantification and tracking of drug metabolism and distribution within biological systems. The incorporation of deuterium can alter the pharmacokinetic profile of drugs, allowing researchers to study:

- Metabolic Pathways: Understanding how drugs are metabolized by examining the breakdown products of deuterated compounds.

- Bioavailability Studies: Assessing how much of a drug reaches systemic circulation and its rate of absorption.

Environmental Studies

In environmental chemistry, this compound serves as a valuable tool for studying the behavior of ethylbenzene in various matrices such as air, water, and soil. Its applications include:

- Pollution Tracking: Using deuterated compounds to trace sources of pollution and their transformation in the environment.

- Reactivity Studies: Evaluating how ethylbenzene derivatives react under different environmental conditions.

Analytical Chemistry

The compound is widely employed in analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy:

- Quantitative Analysis: Deuterated compounds provide a means to improve sensitivity and accuracy in quantitative analyses.

- Structural Elucidation: NMR spectroscopy benefits from the unique chemical shifts associated with deuterium labeling, aiding in structural determination.

Biochemical Research

This compound is also used in biochemical studies to explore interactions at the molecular level:

- Enzyme Kinetics: Investigating how enzymes interact with deuterated substrates can reveal insights into enzyme mechanisms.

- Cellular Effects: Researching the effects of ethylbenzene on cellular processes can help understand its toxicological impacts.

Case Study 1: Pharmacokinetic Profiling

A study using this compound examined the metabolic pathways of a new anti-cancer drug. The stable isotope allowed for precise tracking of drug metabolites in vivo through urine analysis.

Case Study 2: Environmental Impact Assessment

In an environmental study assessing the degradation of ethylbenzene in groundwater systems contaminated by industrial waste, researchers employed this compound to trace degradation pathways and evaluate remediation strategies effectively.

Mechanism of Action

The mechanism of action of ethylbenzene-2,3,4,5,6-D5 in oxidation reactions involves a free-radical chain mechanism. The process includes initiation, propagation, and termination steps, where the interaction of peroxide radicals with the parent hydrocarbon leads to the formation of various oxidation products . The deuterium atoms in this compound can influence the reaction kinetics and pathways due to the isotope effect .

Comparison with Similar Compounds

Key Properties :

- Molecular Weight : 111.196 g/mol

- Boiling Point : 136.2 ± 3.0 °C at 760 mmHg

- Density : 0.9 ± 0.1 g/cm³

- LogP (Octanol-Water Partition Coefficient): 3.21

- Vapor Pressure : 9.2 ± 0.1 mmHg at 25°C.

Its applications include serving as an internal standard in gas chromatography-mass spectrometry (GC-MS) to quantify ethylbenzene in complex matrices, such as atmospheric samples or biological fluids.

Non-Deuterated Ethylbenzene

Ethylbenzene (C₈H₁₀) is a volatile organic compound (VOC) and a key component of the BTEX group (benzene, toluene, ethylbenzene, xylene).

| Property | Ethylbenzene-2,3,4,5,6-D5 | Ethylbenzene |

|---|---|---|

| Molecular Formula | C₈H₅D₅ | C₈H₁₀ |

| Molecular Weight (g/mol) | 111.196 | 106.17 |

| Boiling Point (°C) | 136.2 | 136.0 |

| Density (g/cm³) | 0.9 | 0.867 |

| Key Applications | Isotopic tracer, research | Industrial solvent, fuel additive |

Reactivity Differences :

- For example, non-deuterated ethylbenzene achieves up to 27.44% conversion to acetophenone using T(2,6-diCl)PPFe catalysts, while Ethylbenzene-D5 might exhibit reduced conversion due to KIE.

- Environmental Fate : Both compounds exhibit high volatility, but Ethylbenzene-D5 is less prevalent in environmental matrices due to its specialized use as a tracer.

Other Deuterated Alkylbenzenes: N-Pentybenzene-2,3,4,5,6-D5

N-Pentybenzene-D5 (C₁₁H₁₆) is a structural analog with a longer alkyl chain.

| Property | This compound | N-Pentybenzene-D5 |

|---|---|---|

| Molecular Formula | C₈H₅D₅ | C₁₁H₁₆ |

| Molecular Weight (g/mol) | 111.196 | 148.25 |

| Boiling Point (°C) | 136.2 | Higher (estimated) |

| Applications | Tracer in oxidation studies | Research in lipid metabolism |

Key Differences :

- The pentyl chain increases hydrophobicity (higher LogP) and reduces volatility compared to Ethylbenzene-D5.

- N-Pentybenzene-D5 is less commonly used in atmospheric studies due to its lower volatility.

BTEX Compounds: Toluene and Xylene

BTEX compounds share structural similarities but differ in reactivity and environmental impact.

Reactivity in Catalytic Oxidation :

- Ethylbenzene (deuterated and non-deuterated) oxidizes predominantly to acetophenone (66–69% selectivity).

- Xylene and toluene show lower selectivity toward ketones due to competing degradation pathways.

Degradation Byproducts: Propylbenzene and Cumene

Ethylbenzene-D5 may form analogous degradation products to non-deuterated ethylbenzene, such as propylbenzene and cumene, albeit with isotopic labeling.

| Compound | Molecular Formula | Role in Degradation |

|---|---|---|

| Ethylbenzene-D5 | C₈H₅D₅ | Tracer in plastic degradation studies |

| Propylbenzene | C₉H₁₂ | Common byproduct of polystyrene pyrolysis |

Tables

Table 1. Physical Properties of Ethylbenzene-D5 and Analogues

| Compound | Molecular Formula | Boiling Point (°C) | Density (g/cm³) | LogP |

|---|---|---|---|---|

| This compound | C₈H₅D₅ | 136.2 | 0.9 | 3.21 |

| Ethylbenzene | C₈H₁₀ | 136.0 | 0.867 | 3.15 |

| N-Pentybenzene-D5 | C₁₁H₁₆ | ~200 (estimated) | 0.86 (estimated) | 5.1 |

Table 2. Catalytic Oxidation Performance

| Catalyst System | Ethylbenzene Conversion (%) | Selectivity to Acetophenone (%) |

|---|---|---|

| MWCNT-COO-Cu/NHPI/AIBN | 27 | 66–69 |

| T(2,6-diCl)PPFe | 27.44 | 85 |

Biological Activity

Ethylbenzene-2,3,4,5,6-D5 (CAS No. 20302-26-5) is a deuterated isotopomer of ethylbenzene, which has been utilized in various biological and toxicological studies to understand the effects of ethylbenzene exposure. This article reviews the biological activity of this compound based on diverse sources, including toxicological profiles, metabolic pathways, and case studies.

- Molecular Formula : C8H5D5

- Molecular Weight : 111.2 g/mol

- CAS Number : 20302-26-5

Toxicological Profile

The National Toxicology Program (NTP) has conducted extensive studies on ethylbenzene's biological effects. Key findings from these studies include:

- Carcinogenicity : Ethylbenzene has shown evidence of carcinogenic activity in laboratory animals. In male F344/N rats exposed to high concentrations (750 ppm), there was a significant increase in renal tubule adenomas and hyperplasia. Female rats also exhibited increased incidences of renal tubule adenomas .

- Survival and Body Weight Impact : The survival rates of male rats in the highest exposure group were significantly lower than those of control groups. Body weights were generally reduced in exposed groups starting from week 20 .

- Pathological Findings : In B6C3F1 mice, exposure resulted in increased incidences of alveolar/bronchiolar adenomas and hepatocellular neoplasms in females .

Ethylbenzene undergoes metabolic transformation primarily via cytochrome P450 enzymes. The metabolic pathways include:

- Hydroxylation : Ethylbenzene is subject to hydroxylation reactions leading to the formation of various metabolites. Studies have demonstrated that deuterated forms like this compound can be used to trace metabolic pathways due to the distinct mass differences imparted by deuterium labeling .

- Toxicity Mechanisms : The mechanisms of toxicity associated with ethylbenzene include oxidative stress and the formation of reactive metabolites that can lead to cellular damage and carcinogenesis .

Study on Inhalation Exposure

A two-year inhalation study revealed that male rats exposed to ethylbenzene showed significant increases in renal tubule neoplasms and other pathological changes compared to controls. The study highlighted the dose-response relationship between exposure levels and adverse health effects .

Research on Aromatic Hydroxylation

Research involving ethylbenzene as a substrate for hydroxylation reactions demonstrated that its reactivity could be influenced by the presence of deuterium. This research aids in understanding the metabolic pathways and potential toxicological implications when using isotopically labeled compounds like this compound .

Summary Table of Biological Effects

| Biological Effect | Observations |

|---|---|

| Carcinogenicity | Increased renal tubule neoplasms in rats |

| Survival Rates | Decreased in high-exposure groups |

| Body Weight | Reduced in exposed groups |

| Metabolic Pathways | Hydroxylation via cytochrome P450 |

| Toxicity Mechanisms | Oxidative stress and reactive metabolite formation |

Q & A

Basic Research Questions

Q. How is Ethylbenzene-2,3,4,5,6-D5 synthesized, and what are the critical purity considerations?

this compound is synthesized via deuteration of ethylbenzene using catalytic exchange or halogen-deuterium substitution. A common method involves reacting ethylbenzene with deuterated reagents (e.g., D₂O or D₂ gas) under controlled conditions. Purity is ensured through isotopic enrichment (>98 atom% D) and purification via fractional distillation or preparative GC. Characterization relies on mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm deuteration levels and structural integrity .

Key Data :

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₅D₅ | |

| Density | 0.9±0.1 g/cm³ | |

| Boiling Point | 136.2±3.0 °C |

Q. What analytical techniques validate deuteration efficiency in this compound?

- NMR Spectroscopy : ¹H NMR quantifies residual proton signals in the aromatic ring (absence of peaks at 6.5–7.5 ppm confirms deuteration).

- Mass Spectrometry : High-resolution MS detects isotopic patterns, with m/z 111.196 (M⁺) confirming D₅ labeling.

- Isotopic Ratio Analysis : Isotope-ratio mass spectrometry (IRMS) measures atom% D (>98% required for tracer studies) .

Q. What safety protocols are critical for handling deuterated ethylbenzene?

this compound shares hazards with its non-deuterated analog: flammability (flash point 22.2°C) and toxicity. Use explosion-proof equipment, fume hoods, and PPE (gloves, goggles). Store in inert atmospheres (N₂/Ar) at ≤4°C to prevent isotopic exchange. Spills require neutralization with non-reactive absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How do kinetic isotope effects (KIEs) influence reaction mechanisms in studies using this compound?

Deuteration alters reaction rates due to C-D bond strength (vs. C-H). For example, in ethylbenzene dehydrogenation to styrene, KIEs reduce reaction rates by 5–10% under V₂O₅ catalysis. Computational modeling (DFT) and isotopic tracing are used to map hydrogen/deuterium migration pathways and validate transition states .

Q. How can isotopic interference be minimized in GC-MS analysis of deuterated ethylbenzene?

- Column Selection : Use polar columns (e.g., DB-WAX) to resolve deuterated and non-deuterated analogs.

- Ion Monitoring : Select m/z 111 (M⁺ for D₅) and 106 (M⁺ for H-analog) to avoid overlap.

- Calibration : Prepare standards with defined D/H ratios to quantify cross-talk between signals .

Q. What strategies resolve contradictions in metabolic or environmental degradation studies using deuterated tracers?

Discrepancies arise from isotopic exchange in aqueous environments or microbial metabolism. Mitigation includes:

- Control Experiments : Compare degradation rates of D₅ vs. H-analogs under identical conditions.

- Stable Isotope Probing (SIP) : Use ¹³C/²D dual labeling to track biodegradation pathways without interference .

Q. Methodological Challenges and Solutions

Q. Designing isotope tracing experiments: How to optimize signal-to-noise ratios in complex matrices?

- Sample Prep : Solid-phase extraction (SPE) or liquid-liquid extraction removes interferents.

- Sensitivity Enhancement : Derivatize ethylbenzene-D₅ with pentafluorobenzoyl chloride for electron-capture detection (ECD) in GC .

Ethical considerations in toxicological studies with deuterated compounds

While deuterated ethylbenzene reduces metabolic toxicity (due to KIEs), its environmental persistence requires evaluation under OECD 301/302 guidelines. Use computational toxicology (QSAR models) to predict eco-toxicity and prioritize in vitro assays .

Properties

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-ethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10/c1-2-8-6-4-3-5-7-8/h3-7H,2H2,1H3/i3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQLUTRBYVCPMQ-DKFMXDSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20302-26-5 | |

| Record name | 20302-26-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.